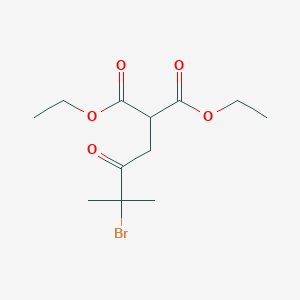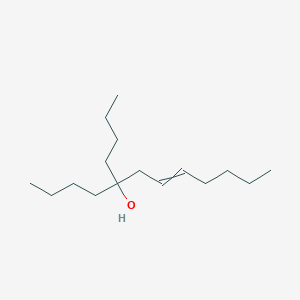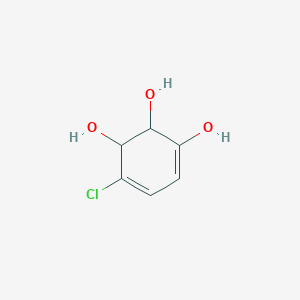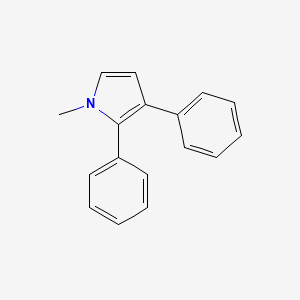![molecular formula C28H42N2O3 B14297289 {[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid CAS No. 116237-85-5](/img/structure/B14297289.png)
{[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid is a chemical compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a pyrazine ring substituted with a hexadecylphenyl group and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under controlled conditions.
Substitution with Hexadecylphenyl Group: The hexadecylphenyl group is introduced via a Friedel-Crafts alkylation reaction, where the pyrazine ring is treated with hexadecylbenzene in the presence of a Lewis acid catalyst.
Attachment of the Acetic Acid Moiety: The final step involves the esterification of the substituted pyrazine with chloroacetic acid under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
{[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles replace the existing substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrazine derivatives.
科学研究应用
{[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of {[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
相似化合物的比较
Similar Compounds
- {[5-(4-Decylphenyl)pyrazin-2-YL]oxy}acetic acid
- {[5-(4-Dodecylphenyl)pyrazin-2-YL]oxy}acetic acid
- {[5-(4-Tetradecylphenyl)pyrazin-2-YL]oxy}acetic acid
Uniqueness
{[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid stands out due to its longer alkyl chain, which can enhance its lipophilicity and membrane permeability
属性
CAS 编号 |
116237-85-5 |
|---|---|
分子式 |
C28H42N2O3 |
分子量 |
454.6 g/mol |
IUPAC 名称 |
2-[5-(4-hexadecylphenyl)pyrazin-2-yl]oxyacetic acid |
InChI |
InChI=1S/C28H42N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-17-19-25(20-18-24)26-21-30-27(22-29-26)33-23-28(31)32/h17-22H,2-16,23H2,1H3,(H,31,32) |
InChI 键 |
BRSRNNAFIKJAPK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCC1=CC=C(C=C1)C2=CN=C(C=N2)OCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-(Triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14297215.png)

![16-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imino-4,5-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one](/img/structure/B14297231.png)





![6-ethyl-1,2,3,4,5,6-hexahydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B14297263.png)

![[(4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14297280.png)


